Zonisamide sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

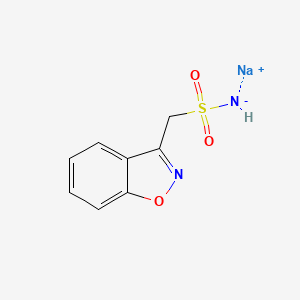

Zonisamide sodium salt is a synthetic compound with the chemical formula C8H7N2NaO3S. It is a derivative of zonisamide, a sulfonamide anticonvulsant used primarily to treat epilepsy and Parkinson’s disease . This compound is known for its anticonvulsant properties and is used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

Zonisamide sodium salt can be synthesized through several methods. One common approach involves the reaction of zonisamide with sodium hydroxide to form the sodium salt. The reaction typically occurs in an aqueous solution at room temperature . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, this compound is produced by reacting zonisamide with a sodium base, such as sodium hydroxide or sodium carbonate, under controlled conditions. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product with high purity .

化学反应分析

Types of Reactions

Zonisamide sodium salt undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide compounds.

科学研究应用

Epilepsy Treatment

Zonisamide is primarily utilized for managing partial-onset seizures. Clinical studies indicate that it is effective as an adjunctive therapy when other antiepileptic drugs fail. Typical dosages range from 200 to 600 mg/day . The drug's mechanism involves stabilizing neuronal membranes and suppressing hypersynchronization of neuronal activity .

Parkinson's Disease

Recent research highlights zonisamide's neuroprotective effects in PD. It inhibits monoamine oxidase B (MAO-B), which may contribute to its efficacy in reducing motor fluctuations and improving "OFF" times in advanced PD patients . Studies demonstrate that doses as low as 50 mg can significantly ameliorate symptoms associated with PD .

Migraine Prevention

Zonisamide has been studied for its efficacy in preventing migraines. Its mechanism may involve modulation of neurotransmitter systems and stabilization of neuronal excitability, although specific clinical outcomes require further investigation .

Neuropathic Pain Management

Evidence suggests that zonisamide can be effective in treating neuropathic pain conditions. Its action on sodium and calcium channels may help alleviate pain by stabilizing neuronal excitability .

Case Studies

作用机制

Zonisamide sodium salt exerts its effects through multiple mechanisms:

Sodium Channels: It blocks voltage-gated sodium channels, reducing the repetitive firing of neurons.

Calcium Channels: It inhibits T-type calcium channels, decreasing neuronal excitability.

Glutamate Release: It reduces the release of the excitatory neurotransmitter glutamate.

GABA Receptors: It modulates GABA receptors, enhancing inhibitory neurotransmission.

相似化合物的比较

Similar Compounds

Acetazolamide: Another sulfonamide with anticonvulsant properties.

Topiramate: A broad-spectrum anticonvulsant with multiple mechanisms of action.

Lamotrigine: An anticonvulsant that also blocks sodium channels.

Uniqueness

Zonisamide sodium salt is unique due to its combination of mechanisms, including sodium and calcium channel inhibition, glutamate release reduction, and GABA receptor modulation. This multifaceted approach makes it effective in treating a variety of seizure types and neurological conditions .

常见问题

Basic Research Questions

Q. What are the established analytical methods for assessing the purity and stability of zonisamide sodium salt in preclinical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying zonisamide and its impurities. The USP 2023 guidelines recommend using a reference standard (USP Zonisamide RS) to calculate impurity percentages via peak response ratios. For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure are critical to identifying degradation products .

Q. How should researchers handle and store this compound to ensure safety and compound integrity in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: store in a tightly sealed container at 2–8°C, away from moisture and heat. Use personal protective equipment (PPE), including nitrile gloves and lab coats, to avoid skin contact. In case of exposure, immediately rinse affected areas with water for ≥15 minutes and seek medical attention. Emergency protocols for inhalation include moving to fresh air and administering oxygen if needed .

Q. What in vitro models are commonly used to study zonisamide's anticonvulsant mechanisms, and how do they differ from in vivo approaches?

- Methodological Answer : In vitro models include patch-clamp electrophysiology in neuronal cultures to assess T-type calcium channel blockade and sodium channel inactivation. In contrast, in vivo rodent models (e.g., maximal electroshock or pentylenetetrazol-induced seizures) evaluate behavioral and systemic effects. While in vitro studies isolate molecular targets, in vivo models provide pharmacokinetic and toxicity data essential for translational research .

Advanced Research Questions

Q. What methodological considerations are critical when designing crossover trials to evaluate zonisamide's efficacy in movement disorders?

- Methodological Answer : A double-blind, placebo-controlled crossover trial requires careful titration phases (e.g., 6-week dose escalation) and washout periods (≥5 weeks) to mitigate carryover effects. Co-primary endpoints like the Unified Myoclonus Rating Scale (UMRS) and Burke-Fahn-Marsden Dystonia Rating Scale (BFM) should be prioritized. Use non-parametric statistical tests (e.g., Wilcoxon signed-rank) for paired data analysis due to small sample sizes and skewed distributions .

Q. How can researchers reconcile discrepancies between in vitro mechanistic data and clinical trial outcomes when investigating zonisamide's neuroprotective effects?

- Methodological Answer : Discrepancies often arise from interspecies metabolic differences or off-target effects in vivo. Validate findings using human-derived induced pluripotent stem cell (iPSC) models and correlate results with post-mortem tissue analyses. Meta-analyses of adverse event databases (e.g., FAERS) can identify real-world safety signals that may explain clinical outcome variations .

Q. What strategies should be employed to optimize the base-catalyzed rearrangement synthesis of zonisamide derivatives while minimizing byproduct formation?

- Methodological Answer : Use sultone oxime precursors in a controlled alkaline environment (pH 10–12) with sodium hydroxide. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) to reduce side reactions. Purify intermediates via recrystallization or column chromatography. Scalability studies should assess solvent recovery and catalyst reuse .

Q. How does the regulatory landscape for zonisamide research differ between regions, and what implications does this have for multinational clinical studies?

- Methodological Answer : The FDA restricts zonisamide to adjunctive epilepsy therapy, requiring pseudo-placebo trials for monotherapy approval, whereas Japan and Europe permit monotherapy use. Multinational trials must align endpoints with regional requirements (e.g., EMA’s emphasis on long-term safety data). Harmonize protocols using ICH guidelines to streamline regulatory submissions .

Q. What advanced statistical approaches are recommended for analyzing adverse event data from large pharmacovigilance databases in zonisamide safety studies?

- Methodological Answer : Apply disproportionality analysis using measures like the Proportional Reporting Ratio (PRR) or Bayesian Confidence Propagation Neural Network (BCPNN) to detect signal-to-noise ratios in databases like FAERS. Adjust for confounding variables (e.g., polypharmacy) via multivariate logistic regression. Stratify data by demographic subgroups to identify at-risk populations .

Q. Notes

- Avoid abbreviations for chemical names (e.g., use "this compound" instead of "ZNS").

- For reproducibility, include raw HPLC chromatograms and synthesis protocols in supplementary materials, adhering to journal guidelines like the Beilstein Journal of Organic Chemistry .

- Cross-reference safety data with regional SDS sheets to ensure compliance with local regulations .

属性

CAS 编号 |

68291-98-5 |

|---|---|

分子式 |

C8H8N2NaO3S |

分子量 |

235.22 g/mol |

IUPAC 名称 |

sodium;1,2-benzoxazol-3-ylmethylsulfonylazanide |

InChI |

InChI=1S/C8H8N2O3S.Na/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7;/h1-4H,5H2,(H2,9,11,12); |

InChI 键 |

CXGPJFFXNNHUAY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[NH-].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N.[Na] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。